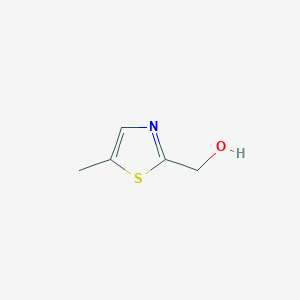
4-(Difluoromethoxy)-2-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fluoroalkylation reactions in aqueous media
The use of 4-(Difluoromethoxy)-2-fluorobenzonitrile and related compounds in aqueous fluoroalkylation has shown significant advancements. Such fluoroalkylation reactions are crucial in creating new pharmaceuticals, agrochemicals, and functional materials due to the unique effects of fluorine-containing functionalities on the physical, chemical, and biological properties of a molecule. Recent developments have focused on environment-friendly, mild, and efficient methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Notably, water has been utilized as a (co)solvent or a reactant in these reactions, marking a step towards greener chemistry practices (Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
Microbial degradation in the environment
The environmental impact of polyfluoroalkyl chemicals, which include perfluoroalkyl moieties, is a growing concern. These chemicals are potential precursors to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are highly persistent and have been detected ubiquitously. Understanding the microbial degradation of these compounds is crucial for evaluating their environmental fate and effects. Studies on microbial culture, activated sludge, soil, and sediment have provided insights into the biodegradation pathways, half-lives, and potential for defluorination of these substances (Liu & Avendaño, 2013).
Advances in Polymer and Protein Design
Polymer and protein design
The unique properties of fluoropolymers, such as their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability, have been harnessed in various applications. Fluoropolymers, due to their high molecular weight and stability, are not bioavailable or bioaccumulative. This makes them suitable for use in medical devices and other applications where chemical inertness is required. Moreover, proteins have been designed to incorporate highly fluorinated analogs of hydrophobic amino acids, aiming to create proteins with novel chemical and biological properties, like enhanced stability against denaturation (Henry et al., 2018), (Buer & Marsh, 2012).
将来の方向性
特性
IUPAC Name |
4-(difluoromethoxy)-2-fluorobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERIHGQAGTVWPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276554 |
Source


|
| Record name | 4-(Difluoromethoxy)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-fluorobenzonitrile | |
CAS RN |
1017779-49-5 |
Source


|
| Record name | 4-(Difluoromethoxy)-2-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethoxy)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301276554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)












![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)